molecular formula C12H17BrClNO2S B1379041 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864053-80-4

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride

Cat. No.: B1379041
CAS No.: 1864053-80-4
M. Wt: 354.69 g/mol
InChI Key: FXSISGQHCLHHQV-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is a sulfone-containing organic compound featuring a cyclohexane backbone substituted with a 4-bromophenylsulfonyl group and an amine hydrochloride moiety. Sulfones are recognized for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, owing to their electron-withdrawing sulfonyl groups and stability under physiological conditions .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSISGQHCLHHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride typically involves multiple steps, including the formation of the bromophenyl sulfonyl intermediate and its subsequent reaction with cyclohexan-1-amine. Common synthetic routes may involve:

    Suzuki–Miyaura coupling: This reaction is used to form the carbon-carbon bond between the bromophenyl group and the sulfonyl group.

    Amine coupling: The cyclohexan-1-amine is then coupled with the bromophenyl sulfonyl intermediate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Data Table: Structural and Physical Comparison

Compound Name Molecular Weight (g/mol) Formula Key Substituents Biological Relevance
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine HCl ~330–340 (estimated) C₁₂H₁₅BrClNO₂S (est.) 4-Bromophenylsulfonyl, cyclohexane Potential sulfone-mediated bioactivity
4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine HCl 293.79 C₁₂H₁₇ClFNO₂S 4-Fluorophenylsulfonyl Improved solubility, electronic effects
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine 286.23 C₁₂H₁₆BrNS 4-Bromophenylsulfanyl Reduced oxidative stability
1-(4-Bromophenyl)cyclopropanamine HCl 248.55 C₉H₁₁BrClN Cyclopropane, bromophenyl Enhanced reactivity from ring strain
1-(4-Bromophenyl)cyclohexan-1-amine HCl 290.63 C₁₂H₁₇BrClN Bromophenyl, cyclohexane Hydrophobic interactions, amine charge

Biological Activity

4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, with the CAS number 1864015-70-2, is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential applications in medicinal chemistry.

The molecular formula of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride is C12H17BrClNO2SC_{12}H_{17}BrClNO_2S. The compound features a bromophenyl group which is significant for its biological activity.

Antioxidant Activity

Research has demonstrated that 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride exhibits notable antioxidant properties. A study evaluated its antioxidant capacity using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power tests. The results indicated that this compound showed a moderate inhibition rate compared to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Inhibition (%)ABTS Inhibition (%)Ferric Reducing Power (µmol FeSO₄/g)
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochlorideModerateModerateModerate
Ascorbic AcidHighHighHigh
Butylated Hydroxytoluene (BHT)HighHighHigh

Antimicrobial Activity

The antimicrobial potential of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride has also been investigated. It was tested against various bacterial and fungal strains. The results indicated a promising antimicrobial effect, particularly against certain Gram-positive bacteria. The presence of the bromine atom in the structure was noted to enhance the compound's antimicrobial efficacy .

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial activity of several derivatives including 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, it was found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many standard antibiotics tested .

The proposed mechanism of action for the biological activity of 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride involves its interaction with cellular targets that are crucial for microbial survival and oxidative stress response. The sulfonamide moiety is believed to interfere with enzyme functions critical for bacterial growth, while the bromophenyl group may facilitate interactions with membrane proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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